RBN012759 -

RBN012759

Catalog Number: EVT-2650106
CAS Number:
Molecular Formula: C19H23FN2O3S
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RBN012759 was developed as part of ongoing research into the pharmacological targeting of the PARP family of enzymes. It has been classified as an inhibitor specifically targeting the mono-ADP-ribosyl transferases, which are enzymes that catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide to target proteins. This compound is notable for its high selectivity, exhibiting over 300-fold selectivity for PARP14 compared to other members of the PARP family .

Synthesis Analysis

Methods and Technical Details

The synthesis of RBN012759 involves several key steps that focus on creating a compound with high specificity for PARP14. The synthetic route typically includes:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that can be modified through various organic reactions.
  2. Key Reactions:
    • Amidation: The introduction of amide functional groups is crucial, as these groups are integral to the binding affinity of the compound for its target.
    • Cyclization: Cyclization reactions may be employed to create a more rigid structure that enhances binding interactions with PARP14.
  3. Purification: After synthesis, RBN012759 is purified using techniques such as high-performance liquid chromatography to ensure the removal of any unreacted materials or byproducts.

Technical details regarding the specific reaction conditions (temperature, solvent choice, and reaction times) are critical for optimizing yield and purity .

Molecular Structure Analysis

Structure and Data

RBN012759's molecular structure features a complex arrangement that facilitates its interaction with the active site of PARP14. Key structural elements include:

Molecular modeling studies have provided insights into how RBN012759 interacts at the atomic level with PARP14, allowing researchers to refine its design for improved efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

RBN012759 undergoes specific biochemical reactions when interacting with PARP14:

  1. Inhibition Mechanism: The compound binds to the active site of PARP14, preventing it from catalyzing the transfer of ADP-ribose units from NAD+ to target proteins.
  2. Selectivity Profile: Its structural features allow it to selectively inhibit PARP14 while sparing other similar enzymes in the PARP family, which is crucial for minimizing off-target effects .

Research has demonstrated that RBN012759 effectively reduces mono-ADP-ribosylation levels in cellular models, confirming its action as an inhibitor .

Mechanism of Action

Process and Data

The mechanism by which RBN012759 exerts its effects involves several steps:

  1. Binding: The compound binds competitively to the active site of PARP14.
  2. Inhibition of Activity: By occupying this site, RBN012759 prevents substrate access, thereby inhibiting the enzyme's activity.
  3. Biological Impact: The inhibition leads to decreased levels of mono-ADP-ribosylated proteins, which can alter signaling pathways related to inflammation and tumor progression.

Data from in vivo studies indicate that administration of RBN012759 can significantly suppress tumor growth in models treated with immune checkpoint inhibitors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RBN012759 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents, facilitating its use in biological assays.
  • Stability: The compound shows stability under physiological conditions, which is essential for effective therapeutic application.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to characterize these properties accurately .

Applications

Scientific Uses

RBN012759 has potential applications in various scientific fields:

  1. Cancer Therapy: Its ability to inhibit PARP14 may enhance the effectiveness of existing cancer treatments by modulating immune responses and tumor microenvironments.
  2. Inflammatory Diseases: Research suggests that targeting mono-ADP-ribosylation could provide new therapeutic avenues for treating autoimmune disorders.
  3. Biochemical Research: As a tool compound, RBN012759 is valuable for studying ADP-ribosylation processes and their implications in cellular signaling pathways.
Mechanistic Basis of Poly(ADP-Ribose) Polymerase 14 Inhibition by RBN012759

Structural Determinants of Poly(ADP-Ribose) Polymerase 14 Selectivity and Binding Affinity

RBN012759 achieves high-affinity binding to Poly(ADP-ribose) polymerase 14 (PARP14) through precise molecular interactions within the adenosine diphosphate (ADP)-ribosyl transferase (ART) catalytic domain. PARP14 contains a multi-domain architecture featuring three N-terminal macrodomains (Macro1-3), a central WWE domain, and a C-terminal catalytic domain responsible for mono-ADP-ribosyltransferase (mART) activity. The catalytic domain harbors a conserved nicotinamide adenine dinucleotide (NAD⁺)-binding pocket characterized by a "H-Y-E" motif (histidine-tyrosine-glutamate) essential for catalysis. RBN012759 binds this pocket through:

  • Hydrophobic complementarity: The fluorinated bicyclic moiety inserts into a sub-pocket typically occupied by the nicotinamide ring of NAD⁺, forming π-π stacking interactions with tyrosine residues (Tyr1093, Tyr1145) [4] [6].
  • Hydrogen bonding: The sulfonamide group acts as a hydrogen bond acceptor for the catalytic histidine (His1064), disrupting the proton relay system required for ADP-ribose transfer [4] [6].
  • Stereoselective constraints: The chiral cyclobutanol group engages in hydrogen bonding with glutamate 1136 (Glu1136), a residue critical for orienting the NAD⁺ phosphate groups. This interaction is stereospecific, as evidenced by reduced inhibition with enantiomerically impure compounds [3] [5].

Table 1: Key Binding Interactions Between RBN012759 and PARP14 Catalytic Domain

ResidueInteraction TypeFunctional Consequence
His1064Hydrogen bondingDisrupts catalytic histidine protonation
Tyr1093π-π stackingMimics nicotinamide ring positioning
Tyr1145Hydrophobic packingStabilizes inhibitor conformation
Glu1136Hydrogen bondingPrevents NAD⁺ phosphate coordination
Ser1038Van der WaalsContributes to binding energy specificity

The inhibitor's selectivity is further enhanced by its inability to accommodate the deeper, more polar NAD⁺-binding cleft of poly-ADP-ribosylating enzymes like PARP1. PARP14 possesses a shallower binding groove with distinct hydrophobic contours that match RBN012759's fused ring system—a feature absent in other monoPARPs such as PARP10 or PARP15 [4] [6].

Enzymatic Inhibition Profiles: Selectivity Across Poly(ADP-Ribose) Polymerase Family Members

RBN012759 exhibits exceptional selectivity for PARP14 over other PARP family members, as quantified by half-maximal inhibitory concentration (IC₅₀) assays. Biochemical analyses reveal an IC₅₀ of <3 nM against full-length human PARP14, with minimal activity against other mono- or polyPARPs:

Table 2: Selectivity Profile of RBN012759 Across Human PARP Enzymes

PARP IsoformClassificationIC₅₀ (μM)Selectivity Ratio (vs. PARP14)
PARP14MonoPARP0.0031
PARP4PolyPARP103,333
PARP5a (TNK1)PolyPARP82,667
PARP6MonoPARP41,333
PARP7MonoPARP41,333
PARP8MonoPARP206,667
PARP10MonoPARP1333
PARP11MonoPARP1333
PARP12MonoPARP51,667
PARP15MonoPARP31,000
PARP16MonoPARP62,000

The inhibitor demonstrates >300-fold selectivity over monoPARPs (e.g., PARP10, PARP11) and >1,000-fold selectivity over polyPARPs (e.g., PARP1, PARP2, PARP5a/b). This specificity arises from RBN012759's inability to engage conserved glutamate residues in the "D-E" loop of other PARPs, a region exhibiting significant conformational variability across the family. Crucially, RBN012759 does not inhibit poly-ADP-ribose formation in cellular assays even at 10 μM, confirming its monoPARP selectivity [3] [5].

Biological validation studies demonstrate functional selectivity: In interferon-γ (IFNγ)-stimulated macrophages, RBN012759 (0.1–10 μM) suppresses PARP14-dependent mono-ADP-ribosylation without altering PARP1-mediated poly-ADP-ribosylation induced by DNA damage. This correlates with reduced interleukin-4 (IL-4)-stimulated cytokine secretion—a pathway requiring PARP14's catalytic activity but not other PARPs [1] [3] [5].

Molecular Dynamics of RBN012759-Poly(ADP-Ribose) Polymerase 14 Interactions: Insights from Co-Crystallography

Co-crystallography and molecular dynamics simulations reveal that RBN012759 binding induces allosteric changes in PARP14 beyond the catalytic site. Key dynamic features include:

  • Catalytic loop stabilization: The inhibitor binding locks the "H-Y-E" catalytic loop in a closed conformation, preventing NAD⁺ access. Molecular dynamics (MD) simulations (100-ns trajectories) show reduced loop flexibility (root mean square fluctuation <0.5 Å) compared to apo-PARP14 (>2.0 Å) [4] [6].
  • Macrodomain communication: Hydrogen-deuterium exchange mass spectrometry detects altered dynamics in Macrodomain 2 (residues 450–600) upon inhibitor binding. This domain exhibits increased solvent protection (≥40% exchange reduction), suggesting long-range conformational coupling between the catalytic domain and ADP-ribose reader modules [4] [7].
  • Allosteric gate mechanism: Tyr1145 undergoes a 90° rotation to form a "hydrophobic gate" over the inhibitor, shielding it from solvent exposure. This motion is absent in PARP14 homologs like PARP9, explaining selectivity differences [4].

Notably, Macrodomain 1 (MD1) of PARP14 exhibits intrinsic ADP-ribosylhydrolase activity that antagonizes the catalytic domain's writer function. RBN012759 binding increases PARP14 auto-modification by disrupting MD1-mediated self-reversal. Co-crystal structures show steric clashes between the inhibitor-bound catalytic domain and MD1, limiting MD1 access to auto-ADP-ribosylated sites (Kd increase from 15 nM to >500 nM) [4].

This dual mechanism—direct catalytic inhibition plus impaired auto-modulation—potentiates RBN012759's cellular effects. Viral macrodomains (e.g., SARS-CoV-2 Nsp3 Mac1) efficiently reverse PARP14-mediated ADP-ribosylation (kcat ~50 min⁻¹). However, RBN012759-treated PARP14 shows 90% resistance to Mac1-mediated hydrolysis due to the inaccessible ADP-ribose conformation [4] [7].

Conformational Changes Induced by RBN012759 Binding

  • Catalytic loop rigidity: RMSF decrease from 2.0 Å to 0.5 Å
  • Macrodomain 2 solvent accessibility: 40% reduction in hydrogen exchange
  • Tyr1145 rotation: 90° rotamer shift occluding catalytic site
  • Macrodomain 1 auto-ADPr hydrolysis: 8-fold reduction in kinetic efficiency (kcat/Kₘ)

Properties

Product Name

RBN012759

IUPAC Name

7-(cyclopropylmethoxy)-5-fluoro-2-[(4-hydroxycyclohexyl)sulfanylmethyl]-3H-quinazolin-4-one

Molecular Formula

C19H23FN2O3S

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C19H23FN2O3S/c20-15-7-13(25-9-11-1-2-11)8-16-18(15)19(24)22-17(21-16)10-26-14-5-3-12(23)4-6-14/h7-8,11-12,14,23H,1-6,9-10H2,(H,21,22,24)

InChI Key

NKZDEFKPZSLQRF-UHFFFAOYSA-N

SMILES

C1CC1COC2=CC3=C(C(=C2)F)C(=O)NC(=N3)CSC4CCC(CC4)O

Solubility

not available

Canonical SMILES

C1CC1COC2=CC3=C(C(=C2)F)C(=O)NC(=N3)CSC4CCC(CC4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.